REACTION_CXSMILES
|
[CH2:1]([O:4][CH2:5][C:6]1[C:11](I)=[CH:10][CH:9]=[CH:8][C:7]=1[F:13])[CH:2]=[CH2:3]>CC#N.CCN(CC)CC>[F:13][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:6]=1[CH2:5][O:4][CH2:1][C:2]2=[CH2:3]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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C(C=C)OCC1=C(C=CC=C1I)F
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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CC#N
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Name
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|
Quantity
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2.4 mL
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Type
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solvent
|
Smiles
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CCN(CC)CC
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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degassed three times
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Type
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ADDITION
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Details
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followed by the addition of Pd(OAc)2 (37.6 mg) and PPh3 (89.8 mg)
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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ADDITION
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Details
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diluted with Et2O
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Type
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WASH
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Details
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The organic layer was washed with 1N HCl, 10% aqueous NaHCO3, brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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FILTRATION
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Details
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After filtration
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated to dryness
|
Type
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CUSTOM
|
Details
|
was purified by flash chromatography
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=CC=C2C(COCC12)=C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |